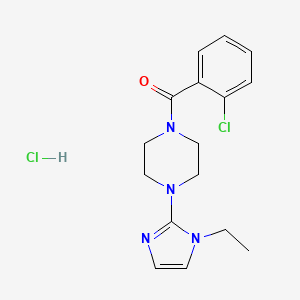
(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N4O and its molecular weight is 355.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-chlorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential pharmacological applications, particularly in the fields of neuroscience and medicinal chemistry. Its unique structural features, which include a piperazine ring, an imidazole moiety, and a chlorophenyl group, suggest significant interactions with various biological targets.
Structural Characteristics
The chemical structure of the compound can be described as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with neurotransmitter receptors.
- Imidazole Moiety : A five-membered ring that plays a crucial role in biological systems, particularly in enzyme activity and receptor binding.
- Chlorophenyl Group : The presence of chlorine may influence the compound's lipophilicity and receptor binding affinities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes. The piperazine and imidazole components allow for versatile binding interactions, potentially modulating neurotransmitter release and influencing various physiological processes.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Anxiolytic Effects : Computational predictions suggest potential anxiolytic properties due to structural similarities with known psychoactive compounds. Interaction with serotonin receptors may play a role in mood modulation.
- Antidepressant Potential : The compound may influence neurotransmitter systems related to depression, possibly through inhibition or modulation of reuptake mechanisms.
- Antitumor Activity : Some derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anxiolytic | Potential modulation of serotonin receptors leading to reduced anxiety levels. | |
| Antidepressant | Possible influence on neurotransmitter systems related to mood disorders. | |
| Antitumor | Cytotoxic effects observed in preliminary studies against cancer cell lines. |
Study 1: Anxiolytic Activity
In a study evaluating the anxiolytic potential of similar compounds, it was found that modifications in the piperazine and imidazole rings significantly affected receptor binding affinities. The introduction of halogenated phenyl groups enhanced the interaction with serotonin receptors, suggesting that this compound could exhibit similar effects.
Study 2: Antitumor Efficacy
Research involving structurally related compounds demonstrated significant cytotoxicity against human glioblastoma cells. The mechanism was attributed to the ability of these compounds to induce apoptosis via mitochondrial pathways. Further studies are needed to establish the specific action of this compound in cancer models.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O.ClH/c1-2-19-8-7-18-16(19)21-11-9-20(10-12-21)15(22)13-5-3-4-6-14(13)17;/h3-8H,2,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVZPDHFIQDXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














